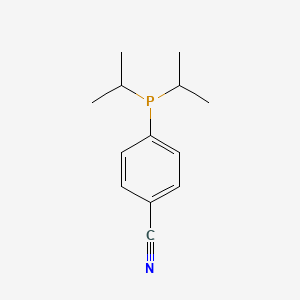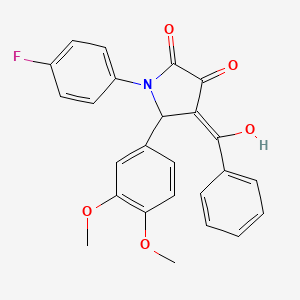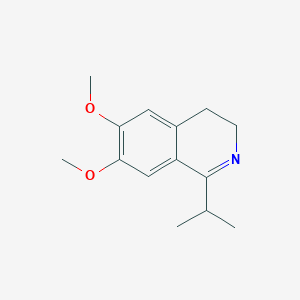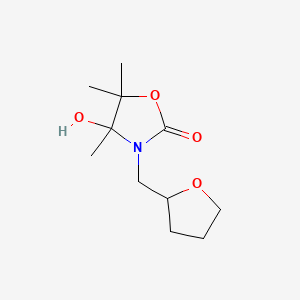![molecular formula C32H58O4 B11102344 [1,1,2,2-Tetrakis(hexyloxy)ethyl]benzene](/img/structure/B11102344.png)
[1,1,2,2-Tetrakis(hexyloxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1,2,2-TETRAKIS(HEXYLOXY)ETHYL]BENZENE is an organic compound with the molecular formula C32H58O4. It is characterized by a benzene ring substituted with a 1,1,2,2-tetrakis(hexyloxy)ethyl group. This compound is notable for its unique structure, which includes multiple hexyloxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1,2,2-TETRAKIS(HEXYLOXY)ETHYL]BENZENE typically involves the reaction of benzene derivatives with hexyloxy reagents under controlled conditions. One common method involves the use of 1,1,2,2-tetrakis(4-hydroxyphenyl) ethane as a core, which is then reacted with hexyloxy groups through etherification reactions. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the hexyloxy bonds .
Industrial Production Methods
In an industrial setting, the production of 1-[1,1,2,2-TETRAKIS(HEXYLOXY)ETHYL]BENZENE may involve large-scale etherification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1,1,2,2-TETRAKIS(HEXYLOXY)ETHYL]BENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hexyloxy groups to hydroxyl groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-[1,1,2,2-TETRAKIS(HEXYLOXY)ETHYL]BENZENE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-[1,1,2,2-TETRAKIS(HEXYLOXY)ETHYL]BENZENE exerts its effects involves its interaction with molecular targets and pathways. The hexyloxy groups can interact with various biological molecules, potentially altering their function. The benzene ring can also participate in π-π interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: Similar core structure but with hydroxyl groups instead of hexyloxy groups.
1,1,2,2-Tetrakis(methoxy)ethylbenzene: Similar structure but with methoxy groups instead of hexyloxy groups.
Uniqueness
1-[1,1,2,2-TETRAKIS(HEXYLOXY)ETHYL]BENZENE is unique due to the presence of multiple hexyloxy groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C32H58O4 |
|---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
1,1,2,2-tetrahexoxyethylbenzene |
InChI |
InChI=1S/C32H58O4/c1-5-9-13-20-26-33-31(34-27-21-14-10-6-2)32(30-24-18-17-19-25-30,35-28-22-15-11-7-3)36-29-23-16-12-8-4/h17-19,24-25,31H,5-16,20-23,26-29H2,1-4H3 |
InChI Key |
ZLKJAQSFLIVXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(C(C1=CC=CC=C1)(OCCCCCC)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11102261.png)

![1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B11102277.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11102306.png)
![2-{1-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11102313.png)

![3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]-1-[(4-phenylpiperazino)methyl]-1H-indol-2-one](/img/structure/B11102320.png)
![N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11102324.png)

![2-Cyano-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11102341.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2-methoxybenzene-4,1-diyl] diacetate](/img/structure/B11102342.png)
![N'-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11102343.png)
![8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11102352.png)
